molecular formula C18H25N3O2S B4621324 2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B4621324
M. Wt: 347.5 g/mol
InChI Key: OHBJDLJOHMZGQM-UHFFFAOYSA-N
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Description

2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a heptyl chain, and a sulfanyl-acetic acid moiety attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Benzyl and Heptyl Groups: The benzyl and heptyl groups can be introduced through alkylation reactions using benzyl chloride and heptyl bromide, respectively.

    Attachment of the Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl and heptyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The benzyl and heptyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyl chain enhances its lipophilicity, while the benzyl group provides additional stability and reactivity. The sulfanyl-acetic acid moiety allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-2-3-4-5-9-12-16-19-20-18(24-14-17(22)23)21(16)13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBJDLJOHMZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NN=C(N1CC2=CC=CC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Reactant of Route 6
2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

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